

In-Depth Structural Analysis of Hexadecyltrimethylammonium Bromide-d42: A Technical Guide

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Compound of Interest

Compound Name: *Hexadecyltrimethylammonium
Bromide-d42*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **Hexadecyltrimethylammonium Bromide-d42** (CTAB-d42), a fully deuterated cationic surfactant. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its structural elucidation. Given the limited availability of published structural data for the deuterated form, this guide leverages data from its non-deuterated analog, Hexadecyltrimethylammonium Bromide (CTAB), as a close and reliable proxy, particularly for crystallographic information.

Core Physicochemical and Structural Data

Hexadecyltrimethylammonium Bromide-d42 is the perdeuterated isotopologue of the common antiseptic and surfactant, CTAB. Its physical and chemical properties are summarized below.

Property	Value	Reference
Chemical Formula	$\text{CD}_3(\text{CD}_2)_{15}\text{N}(\text{Br})(\text{CD}_3)_3$	[1]
Molecular Weight	406.71 g/mol	[1]
Labeled CAS Number	907216-28-8	[1]
Unlabeled CAS Number	57-09-0	[1]
Appearance	White to off-white solid/powder	
Purity	$\geq 98\%$	[1]
Primary Application	Biomolecular NMR	[1]
Storage Conditions	Room temperature, away from light and moisture	[1]

Crystallographic Data (from non-deuterated analog)

The crystal structure of the non-deuterated Hexadecyltrimethylammonium Bromide provides critical insights into the molecular geometry and packing of its deuterated counterpart. The C-D bond is marginally shorter and stronger than the C-H bond, which may lead to subtle differences in crystal packing, but the overall conformation is expected to be highly similar.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21 1
Unit Cell Dimensions	
a	5.6382 Å
b	7.2724 Å
c	26.007 Å
α	90.00°
β	93.778°
γ	90.00°

Spectroscopic Data

Spectroscopic techniques are fundamental to confirming the identity and isotopic purity of **Hexadecyltrimethylammonium Bromide-d42**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum is expected to show sharp singlet signals for each carbon environment under broadband proton decoupling. The chemical shifts will be very similar to the non-deuterated analog.

Carbon Atom Position	Expected Chemical Shift (ppm)
-N ⁺ (CD ₃) ₃	~53
-N ⁺ -CD ₂ -	~67
-N ⁺ -CD ₂ -CD ₂ -	~23
-(CD ₂) ₁₂ - (bulk methylene)	~29-32
-CD ₂ -CD ₃	~23
-CD ₂ -CD ₃	~14

²H (Deuterium) NMR: This is a direct method to confirm deuteration. The spectrum will show signals corresponding to the different deuterium environments in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum for the same positions.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for analyzing the intact cation of CTAB-d42. High-resolution mass spectrometry can confirm the isotopic enrichment.

Ion	Expected m/z
[M-Br] ⁺ (C ₁₉ D ₄₂ N) ⁺	~328.6

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of

Hexadecyltrimethylammonium Bromide-d42.

Methodology for ²H NMR:

- Sample Preparation: Dissolve 5-10 mg of **Hexadecyltrimethylammonium Bromide-d42** in a suitable non-deuterated solvent (e.g., H₂O, CHCl₃) to a final volume of 0.5-0.7 mL in a

standard 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the deuterium spectrum.

- Instrument Setup:
 - Use a high-field NMR spectrometer equipped with a deuterium probe.
 - Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).
 - The instrument's lock system should be turned off as there is no deuterated solvent to lock onto. Modern spectrometers have sufficient stability for short experiments without a lock.
- Data Acquisition:
 - Acquire a one-dimensional ^2H NMR spectrum.
 - Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum. The chemical shifts should correspond to the expected proton chemical shifts of CTAB.

Methodology for ^{13}C NMR:

- Sample Preparation: Dissolve 20-50 mg of the sample in a deuterated solvent (e.g., D_2O , CDCl_3) to provide a lock signal for the spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This will result in sharp singlet peaks for each carbon, simplifying the spectrum.
- Data Processing: Process the data as described for ^2H NMR. The chemical shifts should be referenced to the solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic purity of **Hexadecyltrimethylammonium Bromide-d42**.

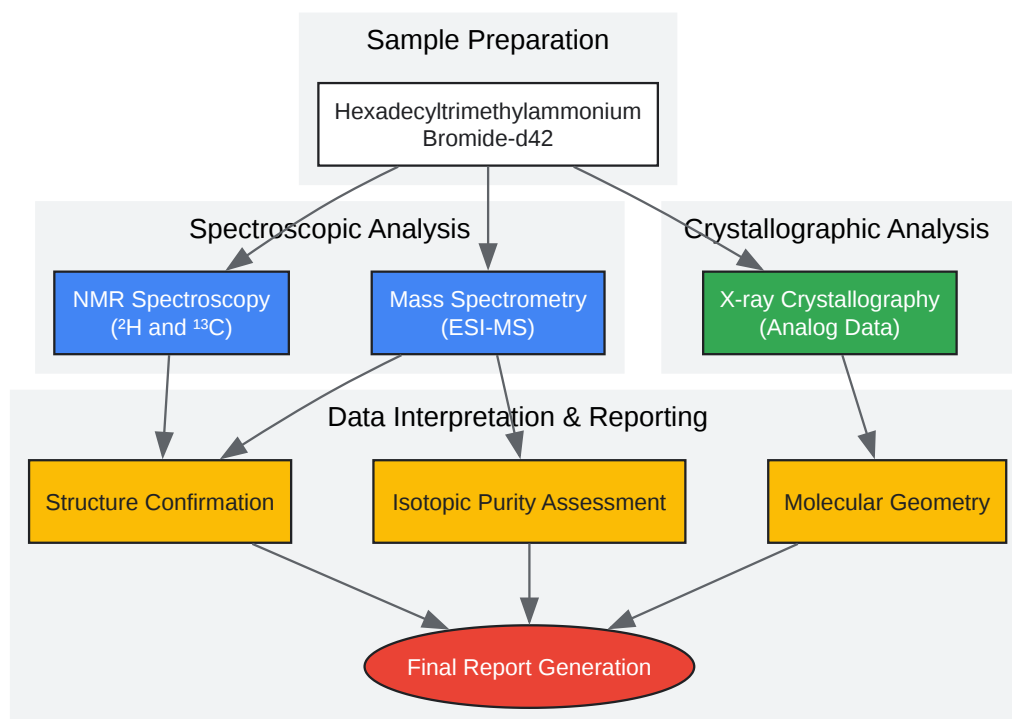
Methodology (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μM) in a solvent suitable for electrospray, such as methanol or acetonitrile/water.
- Instrument Setup:
 - Use an Electrospray Ionization Mass Spectrometer, preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap.
 - Operate the instrument in positive ion mode to detect the cation $[\text{C}_{19}\text{D}_{42}\text{N}]^+$.
- Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum over a relevant m/z range.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion.
 - Compare the experimental m/z value with the theoretical exact mass to confirm the elemental composition.
 - Analyze the isotopic pattern to assess the degree of deuteration.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of **Hexadecyltrimethylammonium Bromide-d42**.

Structural Analysis Workflow for Hexadecyltrimethylammonium Bromide-d42



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References

- 1. Hexadecyltrimethylammonium bromide (D₄₂), 98% | Cambridge Isotope Laboratories, Inc. [isotope.com]

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